2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-
Description
The compound 2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- is a substituted α,β-unsaturated ester with a molecular formula of C₂₀H₂₀O₃ (molecular weight: 316.38 g/mol). Its structure features:
- A pentenoic acid backbone with a conjugated (2E)-double bond.
- A 4-(benzyloxy)phenyl substituent at the 5-position.
- An ethyl ester group at the terminal carboxyl.
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethyl (E)-5-(4-phenylmethoxyphenyl)pent-2-enoate |
InChI |
InChI=1S/C20H22O3/c1-2-22-20(21)11-7-6-8-17-12-14-19(15-13-17)23-16-18-9-4-3-5-10-18/h3-5,7,9-15H,2,6,8,16H2,1H3/b11-7+ |
InChI Key |
MXBNLBXZJLQZDR-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/CCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=CCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The phenylmethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position
Ethyl 5-((tert-Butyl(dimethyl)silyl)oxy)-2-pentenoate ()
- Molecular Formula : C₁₃H₂₆O₃Si
- Key Differences : The 5-position bears a tert-butyldimethylsilyl (TBS) ether group instead of a benzyloxy-substituted phenyl.
- Properties/Applications : The TBS group acts as a protecting group for alcohols, making this compound useful in stepwise syntheses requiring selective deprotection. Its higher molecular weight (258.43 g/mol) and steric bulk reduce reactivity compared to the target compound .
(2E)-5-Phenyl-2-pentenoic Acid ()
- Molecular Formula : C₁₁H₁₂O₂
- Key Differences : A simple phenyl group replaces the benzyloxy-substituted phenyl.
- Properties/Applications : The absence of the benzyloxy group lowers molecular weight (176.21 g/mol) and increases volatility. This simplicity may enhance its utility in reactions requiring less steric hindrance, such as catalytic hydrogenation .
Substituent Modifications on the Pentenoic Acid Backbone
2-Pentenoic Acid, 2-Methyl-5-Phenyl-, Ethyl Ester, (2E) ()
- Molecular Formula : C₁₄H₁₈O₂
- Key Differences : A methyl group at the 2-position introduces branching, while the 5-position retains a phenyl group.
- Properties/Applications : The methyl group increases hydrophobicity (logP ≈ 3.5) and may stabilize the compound against enzymatic degradation. This modification is common in flavor and fragrance industries .
Ethyl (E)-4-Chloropent-2-enoate ()
- Molecular Formula : C₇H₁₁ClO₂
- Key Differences : A chlorine atom at the 4-position replaces the aromatic substituent.
- Properties/Applications : The electron-withdrawing chlorine enhances electrophilicity at the β-carbon, making it reactive in conjugate additions. This contrasts with the target compound’s benzyloxy group, which may direct reactivity through resonance effects .
Complex Aromatic Substituents
2-Pentenoic Acid, 5-[2-(Acetyloxy)-3,4,6-Trimethyl-5-(Phenylmethoxy)Phenyl]-3-Methyl-, Methyl Ester ()
- Molecular Formula : C₂₅H₃₀O₅
- Key Differences : A highly substituted phenyl group (with acetyloxy and methyl groups) increases steric bulk and complexity.
- Properties/Applications : The additional substituents likely reduce solubility in polar solvents but improve thermal stability, making it suitable for high-temperature applications .
Data Table: Key Structural and Physical Properties
Notes
- Stereochemical Considerations : The (2E)-configuration ensures planar geometry, critical for conjugation and reactivity.
- Contradictions: No direct contradictions in the evidence, but substituent variations significantly alter properties.
- Limitations: Limited data on the target compound’s specific synthesis or applications necessitates extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
